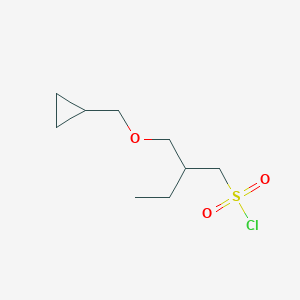

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride

Beschreibung

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel |

C9H17ClO3S |

|---|---|

Molekulargewicht |

240.75 g/mol |

IUPAC-Name |

2-(cyclopropylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO3S/c1-2-8(7-14(10,11)12)5-13-6-9-3-4-9/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

RYDTWOXAGHQZNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(COCC1CC1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Butane-1-sulfonyl chloride+Cyclopropylmethanol→2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: Utilized in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.

Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Wirkmechanismus

The mechanism of action of 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butane-1-sulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the cyclopropylmethoxy group.

Methanesulfonyl chloride: Another sulfonyl chloride with a smaller alkyl group, used in similar types of reactions.

Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride in organic synthesis, known for its stability and reactivity.

Uniqueness

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart specific steric and electronic effects on the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules, where such effects are desirable.

Biologische Aktivität

2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClOS

- Molecular Weight : 236.74 g/mol

The biological activity of sulfonamide derivatives, including 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride, often involves the inhibition of specific enzymes or receptors. Notably, sulfonamides are known to act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antitumor | Potential cytotoxicity in cancer cells | |

| Sodium Channel Blocker | Inhibition of Nav1.7 channels |

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various sulfonamide derivatives, including 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Study 2: Antitumor Activity

Research focused on the cytotoxic effects of the compound on different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent.

Case Study 3: Sodium Channel Inhibition

In electrophysiological studies, 2-((Cyclopropylmethoxy)methyl)butane-1-sulfonyl chloride was shown to selectively inhibit the Nav1.7 sodium channel. This channel is implicated in pain signaling pathways, suggesting that the compound could be developed for pain management therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicological assessments are necessary to ensure safety for clinical use.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.